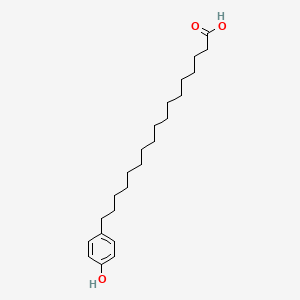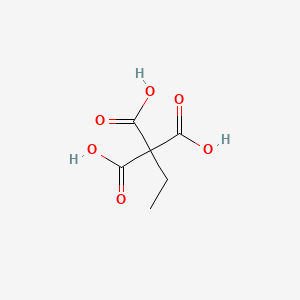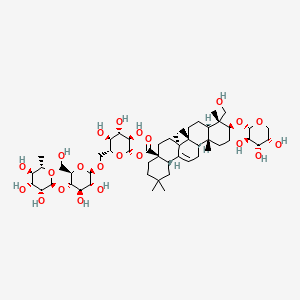
Caulosido D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es conocido por sus significativas actividades biológicas, que incluyen propiedades antiinflamatorias, antimicrobianas y expectorantes . Hederacoside D es una de las principales saponinas bioactivas que se encuentran en Hedera helix y juega un papel crucial en la actividad biológica general de la planta .
Aplicaciones Científicas De Investigación
Hederacoside D tiene una amplia gama de aplicaciones de investigación científica, que incluyen su uso en química, biología, medicina e industria .
Mecanismo De Acción
Hederacoside D ejerce sus efectos a través de diversos objetivos y vías moleculares . Mejora la respuesta adrenérgica β2 en el tracto respiratorio, lo que lleva a la broncodilatación y una mejor eliminación de moco . Además, Hederacoside D inhibe la vía del factor nuclear kappa B (NF-κB), reduciendo la inflamación y promoviendo efectos antiinflamatorios . El compuesto también interactúa con otras vías celulares, lo que contribuye a sus actividades antimicrobianas y antioxidantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de Hederacoside D generalmente implica la extracción de saponinas de las hojas de Hedera helix. El proceso de extracción a menudo utiliza solventes como metanol o etanol . Las saponinas extraídas se purifican luego utilizando técnicas cromatográficas, como la cromatografía líquida de alta resolución (HPLC) .
Métodos de producción industrial
La producción industrial de Hederacoside D involucra procesos de extracción y purificación a gran escala. Las hojas de Hedera helix se cosechan y se someten a extracción con solventes. El extracto crudo se purifica luego utilizando técnicas como la HPLC para aislar Hederacoside D . El compuesto purificado se procesa aún más para garantizar su estabilidad y biodisponibilidad para su uso en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
Hederacoside D se somete a diversas reacciones químicas, que incluyen hidrólisis, oxidación y glicosilación . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y condiciones comunes
Glicosilación: Las reacciones de glicosilación implican la adición de unidades de azúcar a Hederacoside D, mejorando su solubilidad y bioactividad.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen agliconas, derivados oxidados y compuestos glicosilados . Estos productos tienen diferentes actividades biológicas y se pueden utilizar en diferentes aplicaciones.
Comparación Con Compuestos Similares
Hederacoside D a menudo se compara con otras saponinas triterpénicas, como hederacoside C, hederasaponin B y α-hederina . Estos compuestos comparten estructuras y actividades biológicas similares pero difieren en sus composiciones químicas y efectos específicos .
Hederacoside C: Similar a Hederacoside D, pero con un patrón de glicosilación diferente.
Hederasaponin B: Difiere de Hederacoside D por la presencia de un grupo hidroxilo en el carbono 23 de la aglicona.
Hederacoside D destaca por su combinación única de propiedades antiinflamatorias, antimicrobianas y expectorantes, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Cauloside D and where is it found?
A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].
Q2: What is the chemical structure of Cauloside D?
A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.
Q3: Are there any analytical methods used to identify and quantify Cauloside D?
A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.
Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?
A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.
Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?
A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
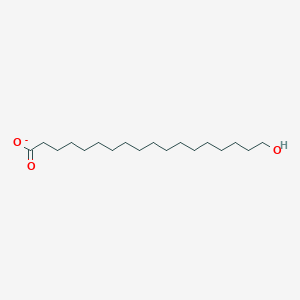


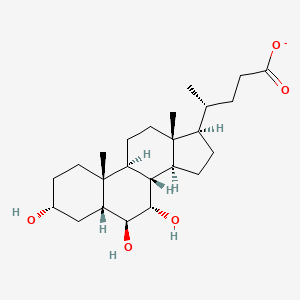

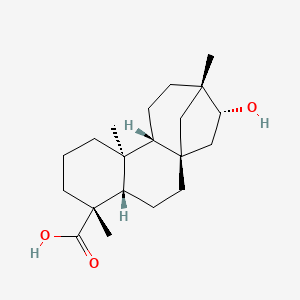
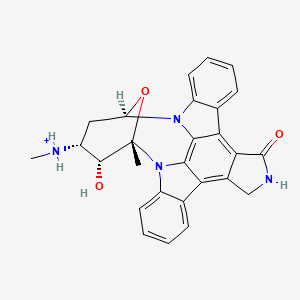

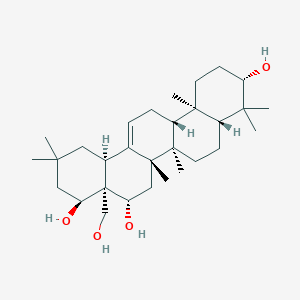
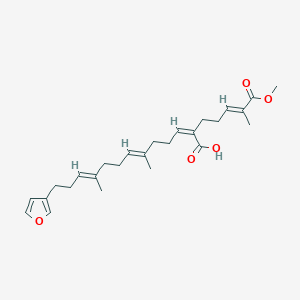
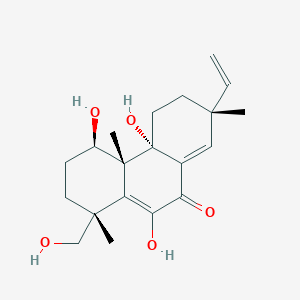
![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)
